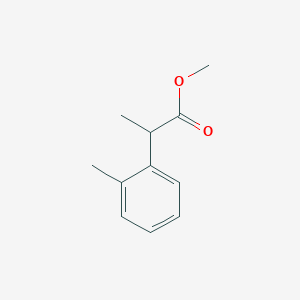
Methyl 2-(2-methylphenyl)propanoate
Vue d'ensemble
Description
Methyl 2-(2-methylphenyl)propanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid with a sweet odor and is commonly known as methyl o-toluate. This compound is widely used in organic synthesis and has several applications in scientific research.
Applications De Recherche Scientifique
Enantioseparation and Chromatography
Methyl 2-(2-methylphenyl)propanoate has been studied in the context of enantioseparation, particularly using countercurrent chromatography. For instance, Yang Jin et al. (2020) investigated the enantioseparation abilities of isomeric 2-(methylphenyl)propanoic acids, including 2-(2-methylphenyl)propanoic acid. They observed that the enantiorecognition was significantly influenced by the positions of methyl groups on the benzene ring, impacting the inclusion interaction between the compounds and chiral selectors like hydroxypropyl-β-cyclodextrin (Yang Jin et al., 2020).
Pharmacological Research
Methyl 2-(2-methylphenyl)propanoate has been linked to pharmacological studies. For example, Xiaolei Ren et al. (2021) identified new phenolic compounds, including methyl 2-(2-methylphenyl)propanoate derivatives, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited anti-inflammatory activities, contributing to the understanding of the plant's medicinal properties (Xiaolei Ren et al., 2021).
Synthetic Chemistry and Catalysis
The compound has also been a subject of interest in synthetic chemistry. For instance, He Chong-heng (2010) discussed the synthesis of 2-(4-methylphenyl)propanoic acid, a related compound, using zinc acetate as a catalyst, which underscores the significance of methyl 2-(2-methylphenyl)propanoate in catalytic processes (He Chong-heng, 2010).
Agricultural Applications
In agriculture, methyl 2-(2-methylphenyl)propanoate derivatives have been studied for their effects on plants. M. Shimabukuro et al. (1978) examined the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related herbicide, on oat and wheat. Their research provided insights into the mechanisms of herbicidal action and plant response (M. Shimabukuro et al., 1978).
Propriétés
IUPAC Name |
methyl 2-(2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABIPXEPSFLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446008 | |
| Record name | Methyl 2-(2-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylphenyl)propanoate | |
CAS RN |
79443-97-3 | |
| Record name | Methyl 2-(2-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



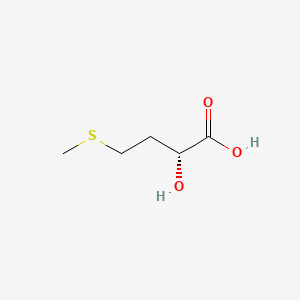

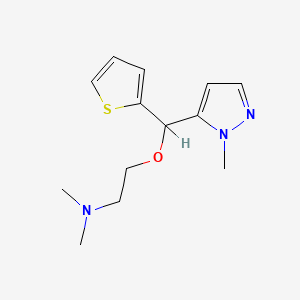

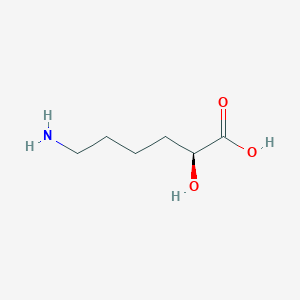
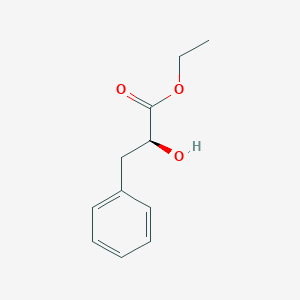
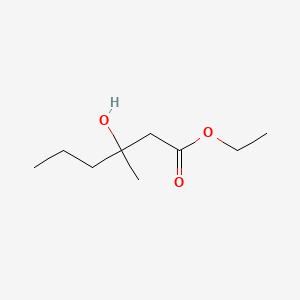
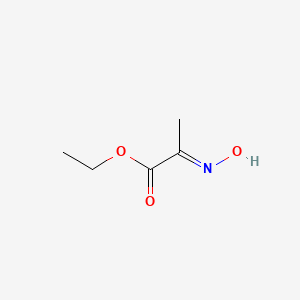


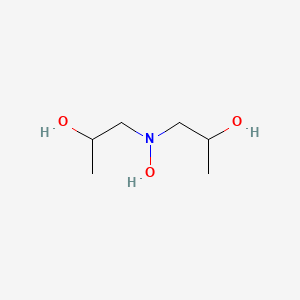
![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)